Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 291.39 g/mol. It is recognized by its CAS number 174855-53-9 and is primarily used in organic synthesis as an intermediate for more complex molecules. The compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.
This compound belongs to the class of piperazine derivatives and is characterized by the presence of a tert-butyl ester group and an aminomethyl phenyl moiety. Its classification as a building block in organic synthesis highlights its utility in creating more intricate chemical structures, particularly those relevant to pharmaceutical applications.
The synthesis of tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate typically involves a multi-step process:
The molecular structure of tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate features several key components:
The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which confirm the integrity of the synthesized compound .
Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate can participate in various chemical reactions:
The conditions for these reactions vary widely based on the specific transformation but typically involve controlling temperature, solvent choice, and reaction time to optimize yields.
The mechanism of action for tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate is primarily associated with its interactions at the molecular level within biological systems:
Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate has several significant applications:
The systematic IUPAC name tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate precisely defines the compound’s structure:
The molecular formula C₁₆H₂₅N₃O₂ (molecular weight: 291.40 g/mol) is derived as follows:
Table 1: Key Identifiers of the Compound
| Property | Value |
|---|---|
| CAS Registry Number | 174855-53-9 |
| Molecular Formula | C₁₆H₂₅N₃O₂ |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2CN |
| InChI Key | UINNZXQKTNAOBL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2CN |
Experimental crystallographic data for this specific compound remains limited in public literature. However, its structural analogs and computational analyses reveal insights:
Table 2: Predicted Stereochemical Parameters
| Parameter | Value/Range | Method of Analysis |
|---|---|---|
| Piperazine ring conformation | Chair | DFT (B3LYP/6-31G*) |
| Dihedral angle (C₆H₄─N) | 25°–35° | Molecular Dynamics |
| N─H···O═C bond distance | 2.1–2.3 Å | Computational Modeling |
Piperazine and piperidine derivatives differ critically in pharmacology and chemistry:
The Boc group serves three key functions in this compound:
Table 3: Boc Protection and Deprotection Conditions
| Step | Reagents/Conditions | Selectivity Notes |
|---|---|---|
| Protection | Boc₂O, CH₃CN, Et₃N, 0°C to RT, 12 h | Mono-protection on piperazine N-1 |
| Deprotection | 30% TFA in CH₂Cl₂, RT, 1–2 h | Leaves aliphatic ─CH₂NH₂ intact |
| 3M HCl in EtOAc, RT, 30 min | Compatible with acid-stable groups |
The orthogonal deprotection strategy allows selective manipulation of functional groups—critical for synthesizing complex molecules like CDK inhibitors [4] [10].
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: